molecular formula C8H10N2O3 B064039 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde CAS No. 183232-39-5

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde

Katalognummer B064039
CAS-Nummer: 183232-39-5
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: HIFHEYYHDHORTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is a chemical compound that has gained significant attention in the field of scientific research. This compound is an aldehyde derivative of pyrimidine and is commonly used in the synthesis of various molecules. The unique structure of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde makes it a valuable compound in the field of medicinal chemistry and biochemistry.

Wirkmechanismus

The exact mechanism of action of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various physiological effects, including the suppression of viral and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde are still being studied. However, preliminary research has shown that the compound has antiviral and antibacterial properties. Additionally, it has been found to have a positive effect on the immune system, making it a potential treatment for various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde in lab experiments is its unique structure. This structure allows for the synthesis of various molecules, making it a valuable compound in medicinal chemistry. However, one limitation of using this compound is its potential toxicity. Researchers must take caution when handling this compound to avoid any adverse effects.

Zukünftige Richtungen

There are several future directions for research involving 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde. One potential area of research is the development of new drugs and pharmaceuticals based on the compound's unique structure. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases. Finally, researchers may also investigate the potential use of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde in other fields, such as agriculture and environmental science.

Synthesemethoden

The synthesis of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde can be achieved through various methods. However, the most commonly used method involves the reaction of ethyl 2-amino-4-(hydroxymethyl)pyrimidine-5-carboxylate with paraformaldehyde in the presence of a strong acid catalyst. The resulting compound is then treated with an alkali to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound is used in the synthesis of various drugs and pharmaceuticals due to its unique structure. Additionally, 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde has been found to have antiviral and antibacterial properties, making it a valuable compound in the development of new drugs.

Eigenschaften

CAS-Nummer

183232-39-5

Produktname

2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

2-(4-ethoxypyrimidin-2-yl)oxyacetaldehyde

InChI

InChI=1S/C8H10N2O3/c1-2-12-7-3-4-9-8(10-7)13-6-5-11/h3-5H,2,6H2,1H3

InChI-Schlüssel

HIFHEYYHDHORTR-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC=C1)OCC=O

Kanonische SMILES

CCOC1=NC(=NC=C1)OCC=O

Synonyme

Acetaldehyde, [(4-ethoxy-2-pyrimidinyl)oxy]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.